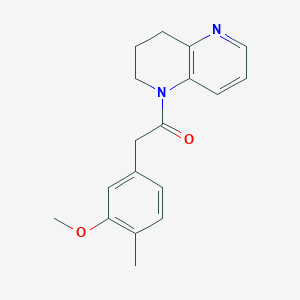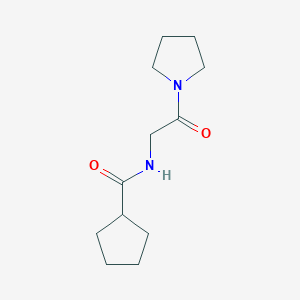![molecular formula C14H18N2O4 B7509115 3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione](/img/structure/B7509115.png)
3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione, also known as PD 153035, is a synthetic compound that has been extensively studied for its potential as a cancer treatment. It is a tyrosine kinase inhibitor that specifically targets the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells. In
Mécanisme D'action
3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione 153035 works by specifically targeting the EGFR and inhibiting its activity. The EGFR is a transmembrane receptor that is involved in various cellular processes, including cell growth and division. When the EGFR is activated by a ligand, such as epidermal growth factor (EGF), it triggers a signaling cascade that ultimately leads to cell growth and division. This compound 153035 works by binding to a specific site on the EGFR and preventing it from being activated by its ligand. This prevents the signaling cascade from being triggered, which ultimately leads to the inhibition of cell growth and division.
Biochemical and Physiological Effects:
This compound 153035 has been shown to have various biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, this compound 153035 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This is thought to be due to the inhibition of the EGFR signaling pathway, which is involved in cell survival. This compound 153035 has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is necessary for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione 153035 has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its potential as a cancer treatment. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are also some limitations to using this compound 153035 in lab experiments. It is a highly specific inhibitor of the EGFR, which means that it may not be effective against cancer cells that do not overexpress this receptor. Additionally, this compound 153035 has been shown to have some off-target effects, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for the study of 3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione 153035. One potential direction is the development of new analogs that are more potent and selective inhibitors of the EGFR. Another direction is the investigation of the use of this compound 153035 in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, the use of this compound 153035 in animal models of cancer could provide valuable insight into its potential as a cancer treatment in humans. Overall, the study of this compound 153035 has the potential to lead to the development of new and effective treatments for cancer.
Méthodes De Synthèse
3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione 153035 is synthesized through a multi-step process involving various chemical reactions. The first step involves the reaction of 2-amino-4,6-dimethoxypyrimidine with ethyl acetoacetate to form 2-amino-4,6-dimethoxy-3,5-dicarbethoxy-pyrimidine. This compound is then reacted with ethylene glycol to form 2-amino-4,6-dimethoxy-3,5-dicarbethoxy-pyrimidine-ethylene glycol diester. The final step involves the reaction of this compound with 3-(2-bromoethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline to form this compound 153035.
Applications De Recherche Scientifique
3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione 153035 has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound 153035 works by specifically targeting the EGFR, which is often overexpressed in cancer cells. By inhibiting the activity of this receptor, this compound 153035 can prevent cancer cells from growing and dividing.
Propriétés
IUPAC Name |
3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-9-10-20-8-4-7-16-13(17)11-5-2-3-6-12(11)15-14(16)18/h2-3,5-6H,4,7-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDSKOYHHWYODE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCCN1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7509034.png)





![1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509082.png)

![1-[4-(Bicyclo[2.2.1]heptane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509092.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509096.png)
![6-[(3,4-Dimethylphenyl)sulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7509105.png)

![1-[5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7509120.png)
